BenchChemオンラインストアへようこそ!

Diethyl Rivastigmine-d10

LC-MS/MS quantification isotope dilution mass spectrometry internal standard selection

Diethyl Rivastigmine-d10 is the only SIL-IS that combines structural identity to the diethyl rivastigmine process impurity with a +10 Da mass shift, enabling unambiguous MRM quantification and matrix-effect normalization. Unlike rivastigmine-d6, it shares no fragment-ion cross-talk and co-elutes with the target analyte—satisfying ICH Q3A/Q3B validation requirements and EMA preference for a matched internal standard. Procure this d10-labeled reference material to eliminate FDA 483 risks and ensure method continuity from ANDA development through QC release.

Molecular Formula C₁₅H₁₄D₁₀N₂O₂
Molecular Weight 274.42
CAS No. 1346599-05-0
Cat. No. B1146530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl Rivastigmine-d10
CAS1346599-05-0
SynonymsN,N-(Diethyl-d10)carbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester; 
Molecular FormulaC₁₅H₁₄D₁₀N₂O₂
Molecular Weight274.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl Rivastigmine-d10 (CAS 1346599-05-0): Deuterated Impurity Standard and Internal Standard for Rivastigmine Bioanalysis


Diethyl Rivastigmine-d10 (CAS 1346599-05-0) is a perdeuterated analog of diethyl rivastigmine—a known process impurity of the cholinesterase inhibitor rivastigmine (Exelon®)—in which all ten hydrogen atoms on the N,N-diethyl carbamate moiety are replaced by deuterium (²H), yielding the molecular formula C₁₅H₁₄D₁₀N₂O₂ and a molecular weight of 274.42 g/mol [1]. The unlabeled diethyl rivastigmine (CAS 1230021-34-7, C₁₅H₂₄N₂O₂, MW 264.36) was first identified and structurally characterized by Srinivasa Rao et al. (2010) as a process-related impurity in rivastigmine active pharmaceutical ingredient (API), detected alongside dimethyl-rivastigmine in both laboratory preparations and commercial batches [2]. The d10-labeled isotopologue is supplied as a reference standard for impurity quantification and as a stable isotope-labeled internal standard (SIL-IS) for liquid chromatography–tandem mass spectrometry (LC–MS/MS) methods, with a recommended storage condition of 2–8°C [1]. As a deuterated impurity standard, it occupies a distinct procurement niche: it is simultaneously a labeled surrogate for a specific process impurity and a mass-differentiated internal standard, a combination not offered by either unlabeled diethyl rivastigmine or the more common rivastigmine-d6 internal standard [3].

Why Diethyl Rivastigmine-d10 Cannot Be Replaced by Rivastigmine-d6 or Unlabeled Diethyl Rivastigmine in Regulated Bioanalytical Workflows


Generic substitution of Diethyl Rivastigmine-d10 with superficially similar deuterated rivastigmine analogs (e.g., rivastigmine-d6) or with the unlabeled diethyl rivastigmine impurity standard introduces scientifically consequential and regulatorily visible deficiencies [1]. First, the chemical structure of diethyl rivastigmine—bearing an N,N-diethyl carbamate in place of rivastigmine's N-ethyl-N-methyl carbamate—is chromatographically and mass-spectrometrically distinct from rivastigmine itself, meaning a rivastigmine-d6 internal standard cannot co-elute with or normalize matrix effects for the diethyl rivastigmine impurity peak [2]. Second, the unlabeled diethyl rivastigmine standard, while structurally identical to the target impurity, offers no mass shift and therefore cannot function as an internal standard in LC–MS/MS quantification; it can only serve as an external calibration reference, which leaves matrix-effect variability uncompensated—a known cause of FDA 483 citations and EMA study rejections [3]. Third, a crucial practical limitation was documented by Noetzli et al. (2011): rivastigmine-d6 shares a fragment ion at m/z 206 with unlabeled rivastigmine, rendering it unusable as an internal standard in certain MRM transitions—an issue the d10-labeled diethyl analog circumvents entirely by virtue of its structurally differentiated carbamate moiety [2]. These factors collectively establish that Diethyl Rivastigmine-d10 is not an interchangeable commodity but a purpose-built reference material whose procurement is dictated by the specific analytical target (diethyl rivastigmine impurity) and the quantitative methodology employed (isotope dilution LC–MS/MS).

Quantitative Differentiation Evidence: Diethyl Rivastigmine-d10 vs. Closest Analogs and Alternatives


Mass Shift Comparison: Diethyl Rivastigmine-d10 (+10 Da) vs. Rivastigmine-d6 (+6 Da) vs. Unlabeled Diethyl Rivastigmine (0 Da)

Diethyl Rivastigmine-d10 (C₁₅H₁₄D₁₀N₂O₂, MW 274.42) provides a +10 Da mass shift relative to unlabeled diethyl rivastigmine (C₁₅H₂₄N₂O₂, MW 264.36) . This exceeds the +6 Da shift provided by the commonly used rivastigmine-d6 internal standard (MW 256.37 vs. unlabeled rivastigmine MW 250.34) . The +10 Da shift is more than triple the minimum recommended mass difference of ≥3 Da for small-molecule SIL-IS applications (<1,000 Da), as established by Tobin (2022) . The larger mass separation reduces the probability of isotopic spectral overlap between the ¹³C and ²H isotopologues of the analyte and the internal standard, a known source of quantitative bias in LC–MS/MS methods .

LC-MS/MS quantification isotope dilution mass spectrometry internal standard selection

Deuterium Label Stability: Non-Exchangeable N,N-Diethyl-d10 Position vs. Potentially Labile Deuterated Analogs

The ten deuterium atoms in Diethyl Rivastigmine-d10 are located exclusively on the N,N-diethyl carbamate group—carbon-bound positions that are non-exchangeable under typical bioanalytical conditions (aqueous buffers, plasma, urine at pH 3–9) [1]. This contrasts with deuterated analogs carrying labels on heteroatoms (e.g., N–D, O–D) or at positions alpha to carbonyls, where H/D back-exchange can occur, progressively eroding the effective mass shift during sample preparation and storage . The structural synonym N,N-(Diethyl-d10)carbamic Acid 3-[(1S)-1-(Dimethylamino)ethyl]phenyl Ester explicitly confirms that deuteration is confined to the ethyl groups of the carbamate, remote from the stereocenter and the dimethylaminoethyl pharmacophore [1]. Tobin (2022) identifies label stability—specifically positioning on non-exchangeable sites—as a primary criterion for SIL-IS usability; labels on exchangeable positions can result in time-dependent loss of isotopic enrichment, compromising assay accuracy over the course of a validated analytical run .

H/D back-exchange isotopic fidelity bioanalytical method robustness

Dual Analytical Utility: Simultaneous Impurity Reference Standard and Deuterated Internal Standard—A Differentiator from Single-Function Analogs

Diethyl Rivastigmine-d10 uniquely combines two analytical functions in a single certified reference material [1]. As a deuterated analog of the known process impurity diethyl rivastigmine—identified and characterized by Srinivasa Rao et al. (2010) in both laboratory preparations and commercial rivastigmine batches—it serves as (a) a chromatographic retention time and mass spectral reference standard for impurity identification, and (b) a co-eluting SIL-IS for accurate quantification of diethyl rivastigmine via isotope dilution mass spectrometry (IDMS) [2]. By contrast, the unlabeled diethyl rivastigmine standard (CAS 1230021-34-7) can only fulfill function (a) as an external calibration standard, leaving matrix effects uncompensated; rivastigmine-d6 (CAS 194930-04-6) can only serve as an IS for rivastigmine itself, not for the structurally distinct diethyl rivastigmine impurity [3]. ICH Q3A/Q3B guidelines require identification of impurities at or above the 0.05% threshold in the drug substance and validated quantitative methods for those above the identification threshold; the d10-labeled impurity standard directly enables regulatory-compliant method validation for this specific impurity [4].

impurity profiling reference standard isotope dilution pharmaceutical quality control

Chromatographic Differentiation from Rivastigmine: Confirmed Resolution Enabling Impurity-Specific Quantification

The unlabeled diethyl rivastigmine impurity has been experimentally confirmed to be chromatographically resolved from rivastigmine by reversed-phase HPLC coupled with electrospray mass spectrometry. Srinivasa Rao et al. (2010) isolated diethyl rivastigmine via preparative HPLC and verified its distinct retention time by co-injection with rivastigmine reference standard [1]. This chromatographic resolution is a prerequisite for impurity-specific quantification: without it, the impurity peak would be obscured by the rivastigmine API peak, making accurate quantification impossible regardless of the internal standard used. The d10-labeled analog, being isotopically substituted on the carbamate side chain remote from the phenolic core, is expected to exhibit near-identical reversed-phase retention to the unlabeled impurity (class-level principle: deuterium isotope effects on RP-HPLC retention are typically ≤0.02 min for perdeuterated alkyl chains on C18 columns) while providing a distinct MS/MS channel for quantification . This contrasts with the situation documented by Noetzli et al. for rivastigmine-d6, where the MRM transition of the deuterated IS was unusable because the fragment ion at m/z 206 was shared with unlabeled rivastigmine [2].

HPLC method validation impurity resolution retention time confirmation

Regulatory Alignment: EMA and FDA Expectations for SIL-IS in Bioanalytical Method Validation

Diethyl Rivastigmine-d10 directly addresses documented regulatory expectations for stable isotope-labeled internal standards (SIL-IS) in bioanalytical LC–MS/MS methods. The EMA has stated that over 90% of submissions to the agency incorporate SIL-IS in supportive assay validations and has rejected studies where surrogate internal standards were deemed inadequate structural analogs [1]. The FDA, while not mandating SIL-IS, has issued Form 483 citations to laboratories failing to adequately track internal standard responses within analytical runs—a risk mitigated by the use of a true co-eluting isotopologue [1]. For impurity methods specifically, ICH Q3A/Q3B requires identification of any impurity present at ≥0.05% in the drug substance (for a maximum daily dose of ≤2 g/day) and a validated quantitative method with demonstrated specificity, accuracy (recovery 93.41–113.33% as benchmarked by Thomas et al., 2012), and linearity (r > 0.999) [2]. The d10-labeled impurity standard provides the analytical infrastructure to meet all three ICH validation parameters for the specific diethyl rivastigmine impurity, whereas a non-deuterated external standard alone cannot achieve the same level of matrix-effect compensation required by EMA and ICH M10 [3].

regulatory compliance bioanalytical method validation ICH M10 EMA guideline

Procurement-Relevant Application Scenarios for Diethyl Rivastigmine-d10 in Pharmaceutical Development and Quality Control


ICH-Compliant Impurity Method Validation for Rivastigmine API and Finished Dosage Forms (ANDA/DMF Submissions)

In ANDA and DMF submissions, regulatory agencies require identification and validated quantification of all impurities present at ≥0.05% in the drug substance per ICH Q3A/Q3B [1]. Diethyl rivastigmine, identified as a process impurity in commercial rivastigmine batches, must be quantified with a method demonstrating specificity, linearity (r > 0.999), accuracy (recovery within 93–114%), and precision [2]. Diethyl Rivastigmine-d10 serves as the ideal SIL-IS for this specific impurity, providing co-elution with the analyte to normalize matrix effects (≤6% variability as benchmarked by Noetzli et al., 2011) while delivering a +10 Da mass shift for unambiguous MRM channel selection [3]. Using this d10-labeled standard in an isotope dilution method satisfies both ICH validation requirements and the EMA's documented preference for SIL-IS over surrogate internal standards [1].

Diethyl Rivastigmine Impurity Profiling and Source Tracking During Rivastigmine API Process Development and Scale-Up

During API process development, the diethyl rivastigmine impurity can arise from diethyl-L-tartrate reagent carryover or side reactions involving diethylamine [1]. Diethyl Rivastigmine-d10 enables definitive identification of this impurity in reaction monitoring samples via its distinct retention time (confirmed by co-injection with unlabeled standard) and characteristic MS/MS fragmentation pattern [2]. By spiking the d10-labeled standard into process samples at a known concentration, process chemists can achieve accurate quantification even in complex reaction matrices where ionization suppression would otherwise bias the result—a capability that unlabeled external standards cannot provide [3].

Rivastigmine Bioequivalence and Pharmacokinetic Studies Requiring Robust Impurity Accounting in Plasma Matrices

Bioequivalence studies for generic rivastigmine formulations require validated bioanalytical methods for both the API and its specified impurities in human plasma. The calibration range for rivastigmine in validated plasma methods is typically 1–300 ng/mL [1]. While a rivastigmine-d6 IS may be used for the API channel, the structurally distinct diethyl rivastigmine impurity requires its own matched SIL-IS for accurate quantification—a need directly fulfilled by Diethyl Rivastigmine-d10. This dual-IS approach ensures that matrix-effect compensation (critical in plasma, where ion suppression/enhancement variability has been documented with co-medications such as ketamine) is applied independently to both the API and the impurity channels, avoiding the cross-channel bias that would result from using a single surrogate IS [2].

Reference Standard Procurement for Pharmacopoeial Impurity Monograph Development (EP/USP)

As regulatory pharmacopoeias (EP, USP) develop and revise impurity monographs for rivastigmine, there is a growing need for well-characterized, deuterated impurity reference standards to support the LC–MS/MS methods increasingly specified in modern monographs [1]. Diethyl Rivastigmine-d10, supplied with comprehensive certificate of analysis documentation (molecular formula confirmation, HPLC purity, isotopic enrichment), is positioned to serve as both the primary chromatographic reference standard for diethyl rivastigmine identification and as the recommended internal standard in the associated quantitative procedure [2]. Procuring the d10-labeled standard at the monograph development stage ensures method continuity from pharmacopoeial drafting through to routine QC laboratory implementation, avoiding the need for method revalidation when switching between a non-deuterated and a deuterated standard later in the product lifecycle [3].

Quote Request

Request a Quote for Diethyl Rivastigmine-d10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.